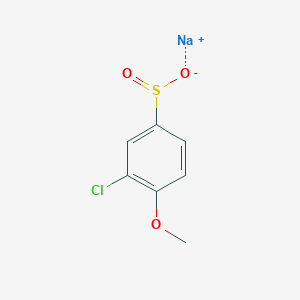

Sodium 3-chloro-4-methoxybenzenesulfinate

Description

Properties

Molecular Formula |

C7H6ClNaO3S |

|---|---|

Molecular Weight |

228.63 g/mol |

IUPAC Name |

sodium;3-chloro-4-methoxybenzenesulfinate |

InChI |

InChI=1S/C7H7ClO3S.Na/c1-11-7-3-2-5(12(9)10)4-6(7)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

WRWSJRIWBKNVBN-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with the sulfonation of 4-methoxybenzene using chlorosulfonic acid, followed by chlorination at the meta position. The intermediate 3-chloro-4-methoxybenzenesulfonic acid is neutralized with sodium hydroxide to yield the target compound.

Key Steps:

- Sulfonation:

$$ \text{4-Methoxybenzene} + \text{ClSO}_3\text{H} \rightarrow \text{4-Methoxybenzenesulfonic acid} $$

Conducted at 0–5°C to minimize side reactions. - Chlorination:

$$ \text{4-Methoxybenzenesulfonic acid} + \text{Cl}_2 \rightarrow \text{3-Chloro-4-methoxybenzenesulfonic acid} $$

Catalyzed by FeCl₃ at 50–60°C for 4–6 hours. - Neutralization:

$$ \text{3-Chloro-4-methoxybenzenesulfonic acid} + \text{NaOH} \rightarrow \text{Sodium 3-chloro-4-methoxybenzenesulfinate} $$

pH adjusted to 7–8, followed by crystallization in ethanol.

Optimization and Challenges

- Temperature Control: Excess heat during sulfonation risks polysulfonation, reducing yield.

- Chlorine Stoichiometry: A 1.05:1 molar ratio of Cl₂ to substrate ensures complete substitution while minimizing dichlorination byproducts.

Performance Data:

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 8–10 hours |

Reduction of 3-Chloro-4-Methoxybenzenesulfonyl Chloride

Sodium Sulfite/Bisulfite Reduction

This method reduces sulfonyl chlorides to sulfinates using sodium sulfite (Na₂SO₃) or bisulfite (NaHSO₃) under alkaline conditions.

Procedure:

- Reduction:

$$ \text{3-Chloro-4-methoxybenzenesulfonyl chloride} + \text{Na}2\text{SO}3 \rightarrow \text{this compound} + \text{NaCl} + \text{SO}_2 $$

Conducted at 50–65°C with a 1.08–1.15:1 molar ratio of Na₂SO₃ to sulfonyl chloride. - Precipitation:

The product crystallizes at 45°C and is filtered under vacuum.

Single-Vessel Process

Industrial-scale implementations often integrate reduction and subsequent reactions (e.g., condensation with α-halocarboxylic acids) in a single vessel to minimize intermediate handling. For example:

- Post-reduction, chloroacetic acid is added to form sulfonylacetic acid derivatives, which are decarboxylated at 90–110°C to yield high-purity sulfinates.

Performance Data:

| Parameter | Value |

|---|---|

| Yield | 95–100% |

| Purity | ≥97% |

| Scale | Up to 3.5 mol batches |

Nucleophilic Substitution via Sulfinate Esters

Synthesis from Aryl Iodides

A novel approach employs aryl iodides as precursors, leveraging N-bromosuccinimide (NBS) and methanol to generate sulfinate esters, which are subsequently hydrolyzed to the sodium salt.

Procedure:

- Oxidative Sulfination:

$$ \text{4-Methoxy-3-chloroiodobenzene} + \text{NBS} + \text{MeOH} \rightarrow \text{Methyl 3-chloro-4-methoxybenzenesulfinate} $$

Conducted in dichloromethane at room temperature for 1 hour. - Hydrolysis:

$$ \text{Methyl sulfinate} + \text{NaOH} \rightarrow \text{this compound} + \text{MeOH} $$

Yields exceed 90% after recrystallization.

Advantages Over Traditional Methods

- Functional Group Tolerance: Compatible with electron-withdrawing groups (e.g., -NO₂, -COOMe).

- Scalability: Demonstrated at gram-scale with consistent purity.

Performance Data:

| Parameter | Value |

|---|---|

| Yield | 88–99% |

| Reaction Time | 1–2 hours |

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sulfonation-Chlorination | 78–82% | ≥95% | Moderate | Low |

| Sulfonyl Chloride Reduction | 95–100% | ≥97% | High | Moderate |

| Nucleophilic Substitution | 88–99% | ≥99% | High | High |

Key Findings:

- The sulfonyl chloride reduction route offers near-quantitative yields and industrial viability.

- Nucleophilic substitution methods excel in speed and functional group compatibility but require costly reagents like NBS.

Challenges and Mitigation Strategies

Byproduct Formation

Purification Techniques

- Recrystallization: Ethanol/water mixtures (3:1) achieve ≥99% purity for pharmaceutical-grade material.

- Liquid-Liquid Extraction: Toluene or chlorobenzene removes hydrophobic impurities.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the sulfinic acid group is oxidized to a sulfonic acid group.

Reduction: Reduction reactions can convert the sulfinic acid group to a sulfinate or sulfide.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: 3-chloro-4-methoxybenzenesulfonic acid.

Reduction: 3-chloro-4-methoxybenzenesulfinate or 3-chloro-4-methoxybenzenesulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the study of sulfinic acid chemistry and its reactivity.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

- Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

Industry:

- Utilized in the production of dyes, pigments, and other specialty chemicals.

- Applied in the formulation of certain types of polymers and resins .

Mechanism of Action

The mechanism by which 3-chloro-4-methoxybenzenesulfinic acid sodium salt exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions. The chloro group can undergo substitution reactions, while the methoxy group can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Sodium 4-Methoxybenzenesulfinate

This compound lacks the 3-chloro substituent present in Sodium 3-chloro-4-methoxybenzenesulfinate. Spectroscopic data for sodium 4-methoxybenzoate (a carboxylate analog) show distinct IR peaks at 1,680 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C stretch), which differ from sulfinate-specific bands (e.g., S=O stretches near 1,150–1,050 cm⁻¹) .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

These compounds, such as metsulfuron methyl ester, feature a sulfonylurea bridge (-SO₂-NH-C(=O)-NH-) linked to a triazine ring and a methyl benzoate group . Unlike this compound, they are ester derivatives designed for herbicidal activity. The methoxy and methyl groups on the triazine ring enhance lipid solubility, improving membrane permeability in plants.

Commercial and Stability Considerations

This compound’s discontinuation contrasts with commercially available analogs like sodium 4-methylbenzenesulfinate. Stability challenges may arise from hydrolysis of the sulfinate group or sensitivity to light/moisture, which are less pronounced in sulfonate esters (e.g., metsulfuron methyl ester) due to their lower reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.